(Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Beschreibung
Eigenschaften
IUPAC Name |
(2Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-20-16-6-7-18-17(21(16)26-19(20)10-15-5-3-9-27-15)12-23(13-25-18)11-14-4-1-2-8-22-14/h1-10H,11-13H2/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYHNGLPCCGBMO-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)OCN1CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzofuran derivatives characterized by a unique structural configuration that includes:
- Pyridine and thiophene moieties.
- A benzofuroxazine core structure.
IUPAC Name
The IUPAC name for the compound is (Z)-2-(pyridin-2-ylmethylidene)-8-(thiophen-2-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one.
Molecular Formula
The molecular formula is .
Physical Properties
Key physical properties include:
- Molecular Weight: 378.45 g/mol
- Melting Point: Not extensively documented in literature.
The biological activity of (Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity of this compound can influence various cellular pathways, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell survival and apoptosis.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the structure of benzofuran derivatives can significantly impact their biological activity. For instance:
- Pyridine Substituents : Variations in the pyridine ring can enhance or diminish anticancer activity.
- Thiophene Modifications : The presence of electron-donating groups on thiophene can improve binding affinity to target proteins.
Table 1 summarizes the SAR findings related to similar compounds:
| Compound | IC50 (µM) | Target | Notes |
|---|---|---|---|
| Compound A | 7.98 | EGFR | Higher potency against prostate cancer |
| Compound B | 16.2 | A549 | Effective against lung cancer |
| Compound C | 9.26 | PC-3 | Moderate activity |
Anticancer Activity
A series of studies have evaluated the anticancer properties of benzofuran derivatives similar to our compound. For example:
- Study on Pyrido[2,3-d]pyrimidin Derivatives :
- Benzofuran Derivatives :
Pharmacological Evaluation
The pharmacological evaluation of (Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has shown promise in preclinical settings. In vitro assays revealed:
- Induction of apoptosis in cancer cells.
- Significant inhibition of cell proliferation at varying concentrations.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in the Benzofuro-Oxazinone Family
Compound A : (Z)-2-(3-Methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS 929864-96-0)
- Key differences :
- Substituent at position 2 : 3-Methoxybenzylidene vs. thiophen-2-ylmethylene.
- Electronic effects : The methoxy group (electron-donating) contrasts with the sulfur-containing thiophene (moderate electron-withdrawing).
- Molecular weight : 400.4 g/mol (C₂₄H₂₀N₂O₄).
- Physicochemical implications :
- Thiophene’s sulfur atom may increase polarizability and alter solubility compared to the methoxy analog.
- Thiophene’s aromaticity could enhance binding to sulfur-interacting biological targets.
Compound B : (Z)-8-(4-Methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS 951994-29-9)
- Key differences :
- Substituent at position 8 : 4-Methoxyphenethyl vs. pyridin-2-ylmethyl.
- Pyridine position : Pyridin-3-ylmethylene vs. pyridin-2-ylmethyl.
- Molecular weight : 414.5 g/mol (C₂₅H₂₂N₂O₄).
- Pyridin-3-ylmethylene may exhibit distinct hydrogen-bonding patterns due to nitrogen positioning.
Comparative Analysis of Substituent Effects
Table 1: Substituent-Driven Properties
Key Observations :
- Thiophene vs. Methoxybenzylidene : The thiophene’s sulfur atom may improve redox activity or metal-binding capacity, relevant in catalytic or therapeutic contexts.
- Pyridin-2-ylmethyl vs. Phenethyl : The pyridine ring’s nitrogen position (2 vs. 3) affects dipole moments and solubility. Pyridin-2-ylmethyl may enhance aqueous solubility due to proximal nitrogen .
Chirality and Stereochemical Considerations
- The (Z)-configuration in the target compound and analogs (e.g., Compound A) ensures specific spatial alignment of substituents, critical for interactions with chiral biological targets (e.g., enzymes or receptors) .
- highlights that stereochemistry profoundly influences molecular activity, as seen in Pasteur’s work on tartaric acid.
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis typically involves multi-step reactions starting from benzofuran derivatives. Key steps include:
- Step 1 : Functionalization of the benzofuran core with a pyridinylmethyl group via alkylation or nucleophilic substitution.
- Step 2 : Introduction of the thiophen-2-ylmethylene moiety via a condensation reaction under acidic or basic conditions.
- Step 3 : Cyclization to form the oxazinone ring, often using dehydrating agents (e.g., POCl₃) . Structural confirmation requires NMR (¹H/¹³C), IR (to validate carbonyl and C=N groups), and mass spectrometry .
Q. How can the stereochemistry of the (Z)-configured imine bond be confirmed?
- X-ray crystallography is the gold standard for unambiguous determination of stereochemistry .
- NOESY NMR can identify spatial proximity between protons on the thiophene and pyridine substituents to infer the (Z)-configuration .
- Circular Dichroism (CD) may provide supplementary data if chiral centers are present .
Q. What spectroscopic techniques are critical for purity assessment?
- HPLC with UV detection (λ = 250–300 nm, based on conjugated systems) to quantify impurities.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.
- Elemental analysis for empirical formula validation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiophen-2-ylmethylene condensation step?
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., piperidine) can accelerate imine formation.
- Temperature control : Reactions performed at 60–80°C reduce side products while maintaining reaction kinetics .
- In-situ monitoring : Use TLC or Raman spectroscopy to track intermediate formation .
Q. How to resolve contradictions in reported biological activity data for structurally analogous compounds?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time).
- Orthogonal assays : Validate inhibitory activity using both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., proliferation inhibition) .
- Structural analogs : Cross-reference activity trends with substituent effects (e.g., electron-withdrawing groups on the thiophene ring enhancing binding affinity) .
Table 1 : Comparative Biological Activity of Analogous Compounds
| Compound Substituent | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| 2-(4-Bromobenzylidene) | 0.45 | Kinase Inhibition | |
| 2-(2-Chlorobenzylidene) | 1.2 | Cell Proliferation | |
| 2-(2,5-Dimethoxybenzylidene) | 3.8 | Enzyme Inhibition |
Q. What computational methods predict pharmacokinetic properties (e.g., bioavailability)?
- Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations.
- Docking Studies : Identify binding modes with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic stability and toxicity .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values.
- Isotopic labeling : Use ¹³C-labeled precursors to trace signal assignments in complex spectra .
- Crystallographic refinement : Reconcile bond lengths/angles from XRD with computational models .
Methodological Guidelines
- Experimental Design : Use randomized block designs for biological assays to minimize batch effects .
- Data Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers in multi-dataset comparisons .
- Stereochemical Purity : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers if racemization is suspected .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
